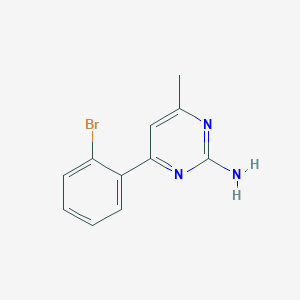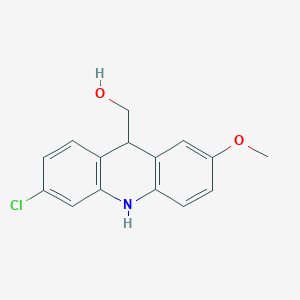
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes the reaction with phenol and ammonium carbonate to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high yields.
化学反应分析
Types of Reactions
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acridine ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives, which are valuable in various chemical reactions and studies
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding DNA interactions and enzyme inhibition
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with enzymes, inhibiting their activity through binding to active sites or allosteric sites .
相似化合物的比较
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
9-Amino-6-chloro-2-methoxyacridine: A derivative used in biological studies.
4-Aminoquinoline: Another acridine derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with DNA and enzymes in distinct ways. Its methoxy and chloro substituents contribute to its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
17620-27-8 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
(6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
InChI 键 |
ZCOZGDIDYGUODA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


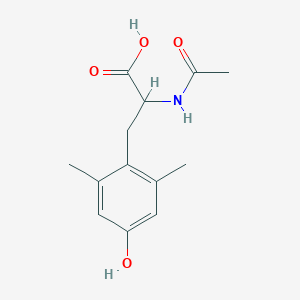
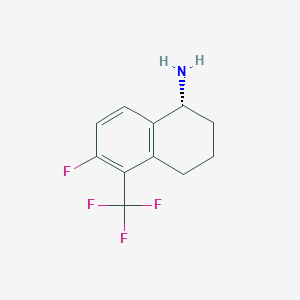

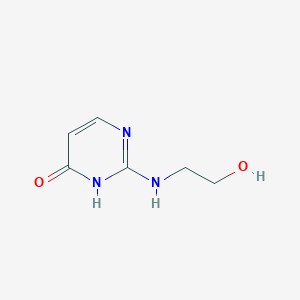
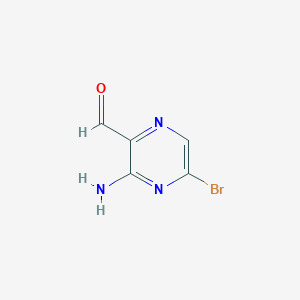
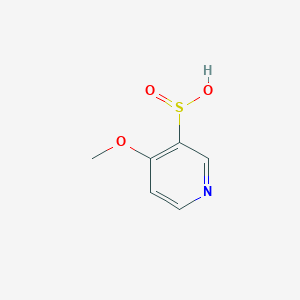
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)

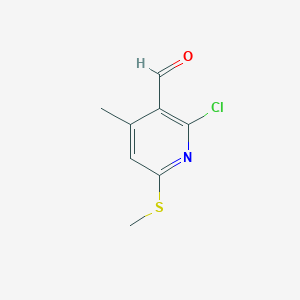
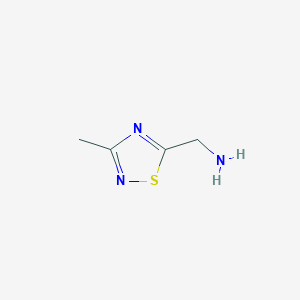

![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
